5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one
CAS No.: 617697-75-3
Cat. No.: VC16132472
Molecular Formula: C21H17BrN2O2S2
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617697-75-3 |
|---|---|
| Molecular Formula | C21H17BrN2O2S2 |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H17BrN2O2S2/c1-2-23-16-9-8-14(22)12-15(16)17(19(23)25)18-20(26)24(21(27)28-18)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3/b18-17- |
| Standard InChI Key | NSCNGPBRNFNAOU-ZCXUNETKSA-N |
| Isomeric SMILES | CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O |
Introduction
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a complex organic compound belonging to the class of thiazolidinones. It is characterized by its unique structure, which includes a thiazolidinone ring fused with an indole moiety and a phenethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antidiabetic properties.
Structural Characteristics
The molecular formula of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is C21H17BrN2O2S2. Its structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to understand its molecular configuration and functional groups .
| Structural Information | Description |
|---|---|
| Molecular Formula | C21H17BrN2O2S2 |
| SMILES | CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O |
| InChI | InChI=1S/C21H17BrN2O2S2/c1-2-23-16-9-8-14(22)12-15(16)17(19(23)25)18-20(26)24(21(27)28-18)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3/b18-17- |
| InChIKey | NSCNGPBRNFNAOU-ZCXUNETKSA-N |
Synthesis and Chemical Reactions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. Key methods include the condensation of oxindole derivatives with thiazolidinones under controlled conditions. The compound can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, which require specific conditions and reagents to proceed effectively.
Potential Applications and Biological Activities
This compound is of interest in therapeutic research due to its potential biological activities. Although the exact mechanism of action is not fully understood, it is believed to involve interactions with molecular targets within biological systems, which could lead to therapeutic effects. Further pharmacological studies are necessary to elucidate its exact mechanism and quantify its biological activity against specific targets.
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